molecular formula C11H10O3 B7780014 3-(2-Oxopropyl)isobenzofuran-1(3H)-one

3-(2-Oxopropyl)isobenzofuran-1(3H)-one

Cat. No. B7780014
M. Wt: 190.19 g/mol
InChI Key: RGNNGFHBGPFFBD-UHFFFAOYSA-N
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Description

3-(2-Oxopropyl)isobenzofuran-1(3H)-one is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Bioactivities in Tobacco Leaves : Shi et al. (2018) isolated similar benzolactones from Yunnan local sun cured tobacco leaves and found that they exhibited significant anti-tobacco mosaic virus activities and weak inhibitory activities against certain human tumor cell lines (Shi et al., 2018).

  • Synthesis Applications : Mahendar and Satyanarayana (2016) presented an efficient domino [Pd]-catalysis method for synthesizing isobenzofuran-1(3H)-ones, demonstrating its application in creating antiplatelet drugs and cytotoxic agonists (Mahendar & Satyanarayana, 2016).

  • Cytotoxic Screening : Maia et al. (2016) synthesized and screened a collection of 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones for their cytotoxic activity against leukemia cancer cell lines, with some compounds showing significant efficacy (Maia et al., 2016).

  • Pharmacological Properties : Teixeira et al. (2013) synthesized a series of C-3 functionalized isobenzofuran-1(3H)-ones, evaluating their antiproliferative activity against lymphoma and myeloid leukemia cancer cell lines, with some derivatives showing promising results (Teixeira et al., 2013).

  • Antioxidant Activity and Molecular Docking Studies : Yılmaz et al. (2020) analyzed the structure of a novel phthalide derivative of isobenzofuran-1(3H)-one, focusing on its antioxidant activities and DNA binding affinity (Yılmaz et al., 2020).

  • Photocatalysis Applications : Zhang, Zhou, and Wu (2018) demonstrated the generation of sulfonated isobenzofuran-1(3H)-ones through photocatalysis, indicating potential applications in organic synthesis (Zhang, Zhou, & Wu, 2018).

  • Inhibition of Pore-Forming Proteins : Spicer et al. (2012) explored aryl-substituted isobenzofuran-1(3H)-ones as inhibitors of the lymphocyte pore-forming protein perforin, revealing their potential as therapeutic agents (Spicer et al., 2012).

properties

IUPAC Name

3-(2-oxopropyl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7(12)6-10-8-4-2-3-5-9(8)11(13)14-10/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNNGFHBGPFFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C2=CC=CC=C2C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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